molecular formula C5H9NO3 B117986 (S)-Morpholine-2-carboxylic acid CAS No. 154731-81-4

(S)-Morpholine-2-carboxylic acid

Cat. No. B117986
CAS RN: 154731-81-4
M. Wt: 131.13 g/mol
InChI Key: FYCRNRZIEVLZDO-BYPYZUCNSA-N
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Description

(S)-Morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is an organic compound that is used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Nucleic Acid Research

“(S)-Morpholine-2-carboxylic acid” may play a role in nucleic acid research, particularly in the stabilization of mRNA poly(A) tails during stress response in cells . This stabilization is crucial for the assembly of untranslated poly(A)-tailed mRNA into messenger ribonucleoproteins that accumulate in stress granules, which are vital for cell survival under stress conditions .

Colorimetric Assays

The compound could be involved in the development of colorimetric assays, where it may help in the identification of a self-phosphorylating kinase deoxyribozyme that produces a colorimetric signal. This is significant for simple and inexpensive monitoring of experimental readouts .

Cre/loxP Recombination System

In translational research, “(S)-Morpholine-2-carboxylic acid” might be used to enhance the specificity of the Cre/loxP recombination system by modifying Cre/DNA interactions. This system is widely used for gene editing and understanding the mechanisms governing Cre discrimination between substrates could lead to more precise genetic modifications .

Homologous Recombination Inhibition

The compound could be investigated for its potential role in homologous recombination inhibition at guanine quadruplex sites in human cells. This process is essential for repairing DNA double-strand breaks and promoting genetic diversity .

Bacterial Iron Starvation Response

“(S)-Morpholine-2-carboxylic acid” might be significant in studying bacterial responses to metal ion shortages, such as the regulatory RNA (sRNA) activity in Staphylococcus aureus during iron starvation. Understanding this could be pivotal for developing treatments against bacterial infections .

CRISPR Antiphage Defence

The compound may be relevant in the study of CRISPR antiphage defence mechanisms, particularly in understanding how cyclic nucleotide-binding membrane proteins like Csx23 mediate defence against viral infections. This research could lead to advancements in antiviral strategies .

properties

IUPAC Name

(2S)-morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRNRZIEVLZDO-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364062
Record name (S)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Morpholine-2-carboxylic acid

CAS RN

154731-81-4
Record name (S)-Morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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